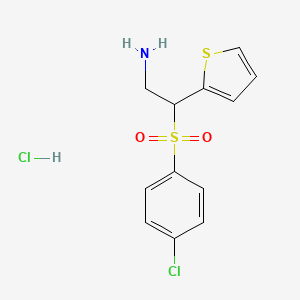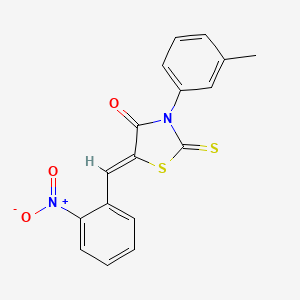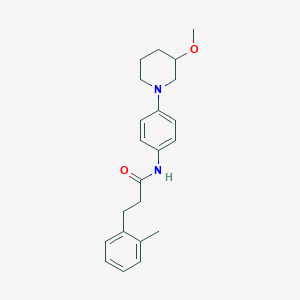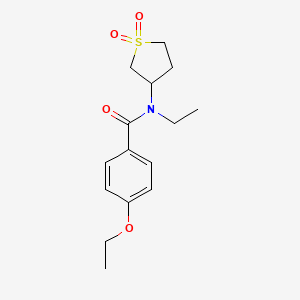![molecular formula C17H22N4O2S2 B2446554 N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 392294-86-9](/img/structure/B2446554.png)
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an anilino group, a sulfanyl group, and a thiadiazol group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate aniline and thiadiazol precursors. The aniline group could be introduced via a nucleophilic substitution reaction, while the thiadiazol group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The anilino group would likely contribute to the compound’s basicity, while the sulfanyl and thiadiazol groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Given the presence of the anilino, sulfanyl, and thiadiazol groups, this compound could potentially participate in a variety of chemical reactions. For example, the anilino group could act as a nucleophile in substitution reactions, while the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar sulfanyl and anilino groups .Scientific Research Applications
Antimicrobial Applications
This compound has been found to have potential as a new scaffold for the development of antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria . This could be particularly useful in the fight against antibiotic resistance, a major global health concern.
Antifungal Applications
The compound has also shown promise in the development of antifungal agents . This could be beneficial in treating a variety of fungal infections, particularly those caused by drug-resistant strains.
Anticancer Applications
There is evidence to suggest that this compound could have applications in cancer treatment . It has been studied for its anticancer activity in a “60 lines screening” (NCI DTP protocol) in vitro .
Development of New Scaffolds
The compound could be used in the development of new scaffolds for drug discovery . This could lead to the creation of new drugs with improved efficacy and fewer side effects.
Study of Biological Activities
The compound, being a derivative of thiazole, could be used in the study of various biological activities . Thiazoles are found in many potent biologically active compounds, and studying this compound could provide valuable insights into these activities.
Synthesis of Novel Molecules
The compound could be used as a starting point for the synthesis of novel molecules . This could lead to the discovery of new compounds with potential applications in various fields of science and medicine.
Development of Antiretroviral Drugs
Given its structural similarity to certain antiretroviral drugs, this compound could potentially be used in the development of new antiretroviral therapies .
Research in Operational Sciences
While not a direct application of the compound itself, its complex structure and the challenges associated with its synthesis could make it a subject of interest in the field of operational research in engineering sciences .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10(2)7-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-8-11(3)5-6-12(13)4/h5-6,8,10H,7,9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQGGYRAAZKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)



![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446488.png)


